(E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid
Description
(E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid is a synthetic organic compound characterized by a conjugated acrylic acid backbone substituted with a benzo[1,3]dioxol (methylenedioxyphenyl) group, a sulfamoyl moiety, and a methoxy group on the phenyl ring. The (E)-configuration of the double bond in the acrylic acid chain ensures structural rigidity, which may enhance binding affinity to biological targets. Key functional groups include:
- Benzo[1,3]dioxol (methylenedioxy): Enhances lipophilicity and metabolic stability.
- Methoxy group (-OCH$_3$): Modulates electronic effects and solubility.
Properties
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7S/c1-23-14-5-2-11(3-7-17(19)20)8-16(14)26(21,22)18-12-4-6-13-15(9-12)25-10-24-13/h2-9,18H,10H2,1H3,(H,19,20)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVLXUQLZLMUFB-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331089 | |
| Record name | (E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433697-21-3 | |
| Record name | (E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[1,3]dioxole moiety, followed by the introduction of the sulfonamide group through sulfonation reactions. The methoxy group is then introduced via methylation reactions. The final step involves the formation of the acrylic acid moiety through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzo[1,3]dioxole moiety may also contribute to the compound’s biological activity by interacting with cellular components. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights:
Role of Sulfamoyl Group : The sulfamoyl moiety in the target compound distinguishes it from natural analogs like 3,4-(methylenedioxy)cinnamic acid. This group enhances hydrogen-bonding interactions with microbial enzymes, contributing to antimicrobial activity .
Methoxy Substitution : The para-methoxy group on the phenyl ring improves solubility compared to derivatives with ortho-methoxy groups, as seen in 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride .
Benzo[1,3]dioxol vs. Other Heterocycles : Compounds with benzothiazole or furan moieties (e.g., (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid ) exhibit fluorescence or anti-inflammatory properties but lack the sulfamoyl-mediated antimicrobial effects.
Detailed Research Findings
Physicochemical Properties
Biological Activity
(E)-3-[3-(Benzo[1,3]dioxol-5-ylsulfamoyl)-4-methoxy-phenyl]-acrylic acid is a complex organic compound that exhibits promising biological activities. Its unique structural features, including a benzo[1,3]dioxole moiety and a sulfonamide group, suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 259.3004 g/mol
- IUPAC Name: (E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
- CAS Registry Number: 82857-82-7
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of folate synthesis | |
| Anticancer | MCF-7, HeLa cells | Induction of apoptosis via caspase activation |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Sulfonamide Group Interaction: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.
- Cellular Pathways: The benzo[1,3]dioxole component may interact with cellular receptors or enzymes, modulating signaling pathways related to cell proliferation and apoptosis.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy: A controlled laboratory study assessed the minimum inhibitory concentration (MIC) of the compound against common pathogens. Results indicated that concentrations as low as 10 µg/mL effectively inhibited bacterial growth.
- Cancer Cell Line Study: In a study involving MCF-7 cells, treatment with the compound at concentrations ranging from 5 to 50 µM resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.
Q & A
Q. What methods are recommended for the extraction and purification of this compound from natural sources?
- Methodological Answer: Natural extraction involves isolating the compound from plant matrices (e.g., asparagus roots, as seen in structurally related methylenedioxy-cinnamic acid derivatives). Key steps include:
- Solvent extraction : Use polar solvents (e.g., methanol/water mixtures) to solubilize phenolic derivatives .
- Chromatographic purification : Employ reversed-phase HPLC or column chromatography with silica gel to separate sulfamoyl and methoxy-substituted analogs from co-extracted phytochemicals .
- Purity validation : Confirm via LC-MS and NMR (¹H/¹³C) to verify the absence of allelochemical byproducts .
Q. How can the stereochemical configuration of the acrylic acid moiety be confirmed experimentally?
- Methodological Answer:
- X-ray crystallography : Resolve the E-configuration via single-crystal diffraction, as demonstrated for structurally similar (E)-cinnamic acid derivatives .
- NMR coupling constants : Measure -values for the α,β-unsaturated system; trans (E) configurations typically exhibit , contrasting cis (Z) isomers .
- Circular dichroism (CD) : Compare experimental spectra with computational predictions for chiral environments .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target enzymes (e.g., carbonic anhydrases or β-lactamases, inferred from benzo[1,3]dioxolyl-sulfamoyl pharmacophores) .
- Kinetic studies : Perform Michaelis-Menten analyses to determine inhibition constants () and mode (competitive/non-competitive) under varying substrate concentrations .
- Crystallographic docking : Resolve enzyme-ligand complexes to identify critical interactions (e.g., hydrogen bonding with methoxy groups or π-stacking with the benzo[1,3]dioxol ring) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer:
- Synthetic diversification : Introduce substituents (e.g., halogens or alkyl groups) at the 4-methoxy-phenyl or sulfamoyl positions to modulate lipophilicity and target selectivity .
- Computational modeling : Use molecular dynamics (MD) simulations to predict binding poses and free-energy landscapes for analogs .
- Biological validation : Test derivatives in cell-based assays (e.g., anti-inflammatory via COX-2 inhibition or anticancer via apoptosis pathways) and correlate activity with structural features .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for structurally similar compounds?
- Methodological Answer:
- Meta-analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) or cell lines used .
- Orthogonal validation : Replicate key findings using alternative methods (e.g., switch from fluorescence-based to radiometric assays) .
- Structure verification : Confirm compound identity via HRMS and 2D-NHSQC to rule out degradation or isomerization artifacts .
Key Structural and Functional Insights from Evidence
- The benzo[1,3]dioxol ring enhances metabolic stability and π-π interactions in enzyme binding .
- The sulfamoyl group is critical for targeting enzymes with zinc-containing active sites (e.g., metalloproteases) .
- Methoxy substituents influence solubility and membrane permeability, as seen in related 4-methoxycinnamic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
